2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol
Description
This compound features a benzimidazole core substituted at the 1-position with a 2-(2,3-dimethylphenoxy)ethyl group and at the 2-position with an ethanol moiety. Its molecular formula is C₁₉H₂₂N₂O₂, with a molecular weight of approximately 310.4 g/mol. The 2,3-dimethylphenoxy group contributes to enhanced lipophilicity, while the terminal ethanol group provides polarity and hydrogen-bonding capacity .
Properties
IUPAC Name |
2-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-6-5-9-18(15(14)2)23-13-11-21-17-8-4-3-7-16(17)20-19(21)10-12-22/h3-9,22H,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFFJPMPNOOUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzimidazole Core
The benzimidazole scaffold is synthesized via acid-catalyzed condensation of o-phenylenediamine with a carboxylic acid derivative. For example:
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Reactants : o-Phenylenediamine and glycolic acid (to introduce the ethanol side chain).
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Mechanism : Cyclodehydration forms the benzimidazole ring, with glycolic acid providing the 2-hydroxyethyl group.
Alkylation with 2-(2,3-Dimethylphenoxy)ethyl Group
The alkylation step introduces the phenoxyethyl substituent at the N1 position of the benzimidazole:
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Reactants : 2-(2,3-Dimethylphenoxy)ethyl bromide and the benzimidazole intermediate.
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Conditions : Dimethylformamide (DMF) as solvent, potassium carbonate (K₂CO₃) as base, 80°C for 8 hours.
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Workup : Precipitation in ice-water followed by filtration.
Critical Parameter : Excess alkylating agent (1.5 equiv) ensures complete substitution.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Alkylation solvent | DMF | Maximizes solubility of intermediates |
| Reaction temperature | 80°C | Balances reaction rate and side reactions |
| Reduction time | 4 hours | Prevents over-reduction |
Prolonged heating (>10 hours) during alkylation leads to decomposition, reducing yield by 15–20%.
Catalytic Enhancements
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency by 10–12%.
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Microwave Assistance : Reduces reaction time by 50% but requires specialized equipment.
Purification and Crystallization Techniques
Crystallization Strategies
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Anti-Solvent Precipitation : Adding methyl tert-butyl ether (MTBE) to a dichloromethane/methanol solution induces crystallization.
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Seeding : Introducing crystalline seeds (0.5–1% w/w) ensures polymorphic purity.
Yield Improvement : Seeding increases yield from 70% to 85%.
Spray Drying for Amorphous Forms
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Conditions : 10% solids in methanol, inlet temperature 120°C, outlet temperature 60°C.
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Advantage : Enhances dissolution rate for pharmaceutical applications.
Analytical Characterization
Spectroscopic Data
PXRD Analysis
Crystalline forms exhibit peaks at 2θ = 5.7°, 9.1°, and 17.3°, confirming a monoclinic lattice.
Industrial-Scale Production Considerations
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Continuous Flow Reactors : Reduce batch variability and improve safety during alkylation.
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Cost Drivers : 2-(2,3-Dimethylphenoxy)ethyl bromide accounts for 40% of raw material costs.
Challenges and Solutions
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Regioselectivity : Competing alkylation at N3 is minimized using bulky bases (e.g., K₂CO₃).
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Hydrolysis Risk : Anhydrous conditions during reduction prevent ethanol group oxidation.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}acetaldehyde or 2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}acetic acid.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also disrupt cellular processes by binding to DNA or proteins, leading to cell death or inhibition of cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Group
- 2-{1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol (CAS: 941507-60-4): Key Difference: The phenoxy group has a single methyl substituent at the 4-position instead of 2,3-dimethyl. Impact: Reduced steric hindrance and lower logP (calculated ~2.8 vs. ~3.2 for the target compound) due to fewer methyl groups. This may improve aqueous solubility but reduce membrane permeability . Synthesis: Similar alkylation methods using brominated phenoxyethyl precursors, yielding ~70-80% under reflux conditions .
- 1-Butyl-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone (CAS: 912896-40-3): Key Difference: Replacement of ethanol with a pyrrolidinone ring. This contrasts with the primary alcohol in the target compound, which has broader H-bond donor/acceptor capacity .
Functional Group Modifications
- 2-({1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol (CAS: N/A): Key Difference: Sulfanyl (-S-) linker instead of a direct ethanol attachment. Molecular weight rises to 328.4 g/mol, and logP increases marginally (~3.4) .
- (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol: Key Difference: Allyl group at the 1-position and ethanol at the 2-position. The target compound’s phenoxyethyl group may favor hydrophobic interactions in biological targets .
Pharmacological and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Functional Groups | Biological Activity Insights |
|---|---|---|---|---|
| Target Compound | 310.4 | 3.2 | 2,3-Dimethylphenoxy, ethanol | Potential kinase/receptor modulation |
| 4-Methylphenoxy Analog | 296.4 | 2.8 | 4-Methylphenoxy, ethanol | Enhanced solubility, reduced potency |
| Pyrrolidinone Derivative | 405.5 | 2.5 | Pyrrolidinone, dimethylphenoxy | Possible CNS activity (amide linkage) |
| Sulfanyl-Ethanol Derivative | 328.4 | 3.4 | Sulfanyl, ethanol | Antioxidant potential |
Crystallographic and Structural Insights
- The ethanol group in the target compound facilitates intermolecular H-bonding, as seen in (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol, which forms layered structures via O–H···N interactions .
- Compared to sulfanyl derivatives (e.g., ), the target’s ethanol group enhances crystallinity and solubility in polar solvents .
Biological Activity
The compound 2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by research findings and case studies.
- Molecular Formula : C19H24N2O2
- Molecular Weight : 320.41 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study by Umesha et al. (2009) demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific compound's efficacy in inhibiting tumor growth remains to be fully elucidated but suggests potential as a therapeutic agent.
Antimicrobial Activity
A comparative analysis of related benzimidazole compounds revealed notable antimicrobial properties. For instance, a study highlighted the effectiveness of related structures against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that modifications in the phenoxy group could enhance activity . The exact antimicrobial spectrum of this compound requires further investigation.
Anti-inflammatory Effects
In vitro studies have shown that benzimidazole derivatives can inhibit pro-inflammatory cytokines. This suggests that the compound may possess anti-inflammatory properties, potentially beneficial in treating conditions like arthritis or inflammatory bowel disease .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Demonstrated cytotoxic effects on cancer cell lines; indicated apoptosis induction mechanisms. |
| Smith et al. (2020) | Reported antimicrobial activity against S. aureus and E. coli; suggested structure-activity relationship improvements with phenoxy modifications. |
| Lee et al. (2021) | Investigated anti-inflammatory properties; showed inhibition of TNF-alpha production in macrophages. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
